molecular formula C19H17FN2O3S2 B2961850 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-93-3

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2961850
CAS RN: 895443-93-3
M. Wt: 404.47
InChI Key: UOUGROBNGBDPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide, also known as FLT3 inhibitor, is a small molecule drug that has been extensively studied for its potential use in the treatment of various types of cancer. FLT3 inhibitor works by inhibiting the activity of FLT3, a receptor tyrosine kinase that is commonly overexpressed in cancer cells.

Scientific Research Applications

Synthesis and Characterization

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide and its derivatives have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like 1H-NMR, 13C-NMR, IR, mass spectroscopy, and UV spectrometry, providing detailed structural and chemical information (Manolov et al., 2021).

Potential Therapeutic Applications

  • The derivatives of this compound have shown potential as anti-Chagas agents. They have been utilized in the development of fluorescent probes for in vivo biodistribution studies, aiding in the understanding of administration routes and regimens for treating Chagas disease (Rodríguez et al., 2017).
  • Certain derivatives, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. This suggests their potential use in neurological research and treatment, particularly in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Research

  • Thiazolyl derivatives have been explored for their anticancer properties. Studies have shown that compounds like 2-amino-1,3,4-thiadiazole derivatives possess significant inhibitory effects on tumor cells, suggesting their potential as anticancer agents (Rzeski et al., 2007).
  • Research has also been conducted on amino acid prodrugs of antitumor benzothiazoles, indicating the potential of such compounds in cancer therapy, particularly for breast and ovarian cancers (Bradshaw et al., 2002).

Antimicrobial and Antiviral Applications

  • Thiazolides, compounds related to this compound, have shown activity against hepatitis C virus, indicating their potential use as antiviral agents. This further demonstrates the versatility of thiazole derivatives in therapeutic research (Stachulski et al., 2011).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-13-2-8-16(9-3-13)27(24,25)11-10-18(23)22-19-21-17(12-26-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUGROBNGBDPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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